

# GRL0617: A Non-Covalent Inhibitor of Viral Papain-Like Proteases

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | GRL0617  |           |
| Cat. No.:            | B1672152 | Get Quote |

# A Technical Guide for Drug Development Professionals

Introduction

**GRL0617** is a potent, non-covalent small-molecule inhibitor targeting the papain-like protease (PLpro) of coronaviruses, including Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) and SARS-CoV-2.[1][2] This document provides an in-depth technical overview of **GRL0617**, summarizing its inhibitory activity, mechanism of action, and the experimental protocols used for its characterization. This guide is intended for researchers, scientists, and drug development professionals exploring antiviral therapeutics.

GRL0617 emerged from a high-throughput screening of a diverse chemical library and subsequent synthetic optimization.[3] It has been instrumental in validating PLpro as a viable target for antiviral drug development against coronaviruses.[3] PLpro is a critical viral enzyme with dual functions: it is essential for processing the viral polyprotein to generate functional non-structural proteins for viral replication, and it acts as a deubiquitinating (DUB) and delSGylating enzyme, stripping ubiquitin and ISG15 modifications from host proteins to help the virus evade the host's innate immune response.[3][4] By inhibiting PLpro, GRL0617 presents a "double-hit" therapeutic strategy, simultaneously blocking viral replication and enhancing the host's antiviral immune signaling pathways.[4][5]

## **Quantitative Inhibitory and Antiviral Activity**



The inhibitory potency of **GRL0617** has been evaluated against viral proteases and in cell-based antiviral assays. The following tables summarize the key quantitative data.

| Target           | Assay Type                  | Value   | Reference |
|------------------|-----------------------------|---------|-----------|
| SARS-CoV PLpro   | Enzyme Inhibition (IC50)    | 0.6 μΜ  | [2][5][6] |
| SARS-CoV PLpro   | Competitive Inhibition (Ki) | 0.49 μΜ | [2][3][6] |
| SARS-CoV-2 PLpro | Enzyme Inhibition (IC50)    | 0.8 μΜ  | [5]       |
| SARS-CoV-2 PLpro | Enzyme Inhibition (IC50)    | 2.1 μΜ  | [7][8]    |
| SARS-CoV-2 PLpro | Inhibition Constant<br>(Ki) | 1.8 μΜ  | [9]       |

Table 1: In Vitro Enzymatic Inhibition of GRL0617



| Virus                                   | Cell Line | Assay Type                   | Value               | Reference |
|-----------------------------------------|-----------|------------------------------|---------------------|-----------|
| SARS-CoV                                | Vero E6   | Antiviral Activity<br>(EC50) | 14.5 μΜ             | [6]       |
| SARS-CoV                                | Vero E6   | Antiviral Activity<br>(EC50) | 15 μΜ               | [2][3]    |
| SARS-CoV-2                              | Vero E6   | Antiviral Activity<br>(EC50) | 21 ± 2 μM           | [8]       |
| SARS-CoV-2                              | Vero E6   | Antiviral Activity<br>(EC50) | 27.6 μΜ             | [10]      |
| SARS-CoV-2<br>(Delta Variant)           | Vero E6   | Antiviral Activity<br>(EC50) | 41.17 ± 4.48 μM     | [11]      |
| SARS-CoV-2<br>(Omicron BA.5<br>Variant) | Vero E6   | Antiviral Activity<br>(EC50) | 33.32 ± 10.16<br>μΜ | [11]      |

Table 2: Cell-Based Antiviral Efficacy of **GRL0617** 

**GRL0617** has demonstrated selectivity for viral PLpro, showing no significant inhibition of human deubiquitinating enzymes such as HAUSP, USP18, UCH-L1, and UCH-L3.[5][12]

### **Mechanism of Action**

**GRL0617** acts as a competitive, non-covalent inhibitor of PLpro.[2][3][6] X-ray crystallography studies of the **GRL0617**-PLpro complex have revealed a unique mode of inhibition.[3] The inhibitor binds to the S3 and S4 subsites of the enzyme, away from the catalytic cysteine residue.[3] This binding induces a conformational change, specifically the closure of the BL2 loop, which in turn shuts down the enzyme's catalytic activity at the active site.[3] This allosteric-like inhibition mechanism contributes to its specificity.

Furthermore, NMR data has shown that **GRL0617** effectively blocks the binding of the C-terminus of ISG15 to PLpro, thereby inhibiting the enzyme's delSGylating activity.[7][8] This is crucial for restoring the host's innate immune response, which is often suppressed by viral PLpro.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. GRL-0617 Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. pnas.org [pnas.org]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. rndsystems.com [rndsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The complex structure of GRL0617 and SARS-CoV-2 PLpro reveals a hot spot for antiviral drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of SARS-CoV-2 papain-like protease (PLpro) inhibitors with efficacy in a murine infection model PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery and characterization of novel potent non-covalent small molecule inhibitors targeting papain-like protease from SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GRL-0617 |CAS:1093070-16-6 Probechem Biochemicals [probechem.com]
- To cite this document: BenchChem. [GRL0617: A Non-Covalent Inhibitor of Viral Papain-Like Proteases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672152#grl0617-as-a-non-covalent-inhibitor-of-viral-proteases]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com